Lipophilicity (LogP) Differentiation: 3,5-Bis(CF₃) Acetanilide vs. Acetanilide and Mono-CF₃ Analog
N-[3,5-Bis(trifluoromethyl)phenyl]acetamide (CAS 16143-84-3) exhibits a measured/predicted LogP of 3.76, which is approximately 2.6 log units higher than unsubstituted acetanilide (LogP = 1.16) and approximately 1.0 log unit higher than the mono-meta-CF₃ analog N-[3-(trifluoromethyl)phenyl]acetamide (LogP = 2.74) [1]. This 2.6 log-unit increase corresponds to an approximately 400-fold greater partition coefficient (octanol/water) for the bis-CF₃ compound relative to acetanilide. The XLogP3 computed by PubChem (3.7) is consistent with this value [2]. This places the compound near the upper bound of the typical drug-like lipophilicity range (LogP 1–4), whereas acetanilide sits near the lower bound and the mono-CF₃ analog occupies an intermediate position.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 3.76 (chemsrc); XLogP3 = 3.7 (PubChem computed) |
| Comparator Or Baseline | Acetanilide (CAS 103-84-4): LogP = 1.16. N-[3-(Trifluoromethyl)phenyl]acetamide (CAS 351-36-0): LogP = 2.74. |
| Quantified Difference | ΔLogP ≈ +2.60 vs. acetanilide; ΔLogP ≈ +1.02 vs. mono-meta-CF₃ analog |
| Conditions | Predicted and experimentally derived values from authoritative databases (chemsrc, PubChem); conditions at 23–25 °C. |
Why This Matters
A LogP difference of 2.6 units translates to a ~400× difference in octanol-water partitioning, which directly impacts membrane permeability, plasma protein binding, and nonspecific binding in biological assays—making the bis-CF₃ compound functionally non-interchangeable with acetanilide or mono-CF₃ analogs in drug discovery or agrochemical lead optimization.
- [1] Wikipedia (Korean). Acetanilide – log P = 1.16 (23 °C). https://ko.wikipedia.org/wiki/아세트아닐리드. Also corroborated by: CookeChem. Acetanilide, LogP = 1.160. https://www.cookechem.com View Source
- [2] PubChem. Computed Properties for CID 723600: XLogP3 = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/723600 View Source
